molecular formula C19H18FN3O2S B2950586 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide CAS No. 897455-61-7

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide

Cat. No.: B2950586
CAS No.: 897455-61-7
M. Wt: 371.43
InChI Key: HDYLONZFGOLQSO-UHFFFAOYSA-N
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Description

This compound features a central 1H-imidazole core substituted with a 4-fluorophenyl group at position 5, a thioethyl linker, and a 2-methoxybenzamide moiety.

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYLONZFGOLQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide is a synthetic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes an imidazole ring, a thioether linkage, and a methoxybenzamide moiety. The synthesis typically involves several key steps:

  • Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, ammonia, and an aldehyde.
  • Introduction of the Fluorophenyl Group : This is done via nucleophilic aromatic substitution.
  • Thioether Formation : The imidazole derivative is reacted with a thiol under basic conditions to form the thioether linkage.
  • Benzamide Formation : The final product is synthesized by coupling the thioether-imidazole intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine .

Biological Mechanisms

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
  • Pathway Interference : By interfering with metabolic or signaling pathways, it alters cellular responses .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious diseases .
  • Anticancer Activity : It has been investigated for its anticancer properties, particularly against various types of cancer cells. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
  • Mechanistic Studies : A study indicated that compounds containing imidazole rings exhibit higher biological activity compared to their benzimidazole counterparts, suggesting that structural features significantly influence efficacy .

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialExhibits activity against specific pathogens
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionBlocks specific enzyme activities
Receptor ModulationAlters signaling pathways

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • A study on imidazole derivatives demonstrated that modifications can enhance their anticancer properties, suggesting that this compound could be optimized for improved efficacy against resistant cancer types .
  • Another case focused on the thioether linkage's role in enhancing reactivity and interaction with biological targets, indicating that this structural feature may contribute to the compound's unique activity profile .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound 1H-imidazole 5-(4-fluorophenyl), thioethyl linker, 2-methoxybenzamide Potential COX inhibition inferred from imidazole-thioether analogs
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide () Benzothiazole 5-chloro, 4-methyl, 2-methoxybenzamide Chlorine and methyl groups may enhance steric effects; used in antimicrobial studies
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () 1,3,4-thiadiazole 2-methoxyphenyl, 2-methoxybenzamide Broad insecticidal/fungicidal activity attributed to thiadiazole core
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 5-chloro, 2,4-difluorobenzamide Fluorine atoms enhance PFOR enzyme inhibition via amide conjugation

Key Insight : Replacing the imidazole core with thiadiazole or benzothiazole alters electron distribution and steric bulk, impacting target selectivity. Fluorine and methoxy groups are recurring motifs for optimizing binding and pharmacokinetics.

Substituent Effects on Activity

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and difluorobenzamide derivatives (e.g., ) likely improve membrane permeability and binding affinity via hydrophobic interactions .
  • Thioether Linkage : Present in the target compound and 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (), this linkage may reduce oxidative metabolism, enhancing stability .
  • Methoxy Groups : The 2-methoxybenzamide moiety in the target compound and ’s thiadiazole derivative contributes to hydrogen bonding with enzyme active sites .

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Target compound: Expected C=S stretch (~1240–1255 cm⁻¹, if present) and NH/OH stretches (~3150–3400 cm⁻¹) .
    • Triazole-thiones (): Absence of C=O (1663–1682 cm⁻¹) confirms cyclization; C=S at ~1247–1255 cm⁻¹ .
  • NMR :
    • Methoxy protons in 2-methoxybenzamide derivatives resonate at δ ~3.8–4.0 ppm (singlet) .
    • Aromatic protons in fluorophenyl groups show splitting due to para-fluorine coupling (δ ~7.0–7.5 ppm) .

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